N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide

PPARα antagonist Structure-activity relationship Benzothiazole sulfonamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide (CAS 954604-55-8; molecular formula C₁₇H₁₁ClN₂O₂S₃; MW 406.9 g/mol) is a synthetic small molecule belonging to the benzothiazole-based N-(phenylsulfonyl)amide class. This compound was identified within a series of PPARα antagonists obtained via an agonist–antagonist switching strategy starting from fibrate carboxylic acid agonists.

Molecular Formula C17H11ClN2O2S3
Molecular Weight 406.92
CAS No. 954604-55-8
Cat. No. B2613679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide
CAS954604-55-8
Molecular FormulaC17H11ClN2O2S3
Molecular Weight406.92
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C17H11ClN2O2S3/c18-15-8-9-16(24-15)25(21,22)20-12-5-3-4-11(10-12)17-19-13-6-1-2-7-14(13)23-17/h1-10,20H
InChIKeyZSBOFPZIRGFSJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide (CAS 954604-55-8): Chemical Identity and Pharmacological Class for Procurement Decisions


N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide (CAS 954604-55-8; molecular formula C₁₇H₁₁ClN₂O₂S₃; MW 406.9 g/mol) is a synthetic small molecule belonging to the benzothiazole-based N-(phenylsulfonyl)amide class [1]. This compound was identified within a series of PPARα antagonists obtained via an agonist–antagonist switching strategy starting from fibrate carboxylic acid agonists [2]. Its structure features a benzothiazole core linked via a meta-substituted phenyl bridge to a 5-chlorothiophene-2-sulfonamide moiety, a connectivity pattern that distinguishes it from ortho-substituted and acylsulfonamide congeners within the same chemical family [3].

1
PPARα pathway antagonist studies — meta-phenyl benzothiazole sulfonamide chemotype reported to support PPARα-selective target engagement research.
2
Benzothiazole SAR reference tool — defined connectivity pattern supports positional isomerism and pharmacophore geometry comparison within congeneric series.
3
Pathway-selectivity comparator — reported PPARα antagonist profile may support mechanistic deconvolution against PPARγ-active analogs in cellular assays.

Why Substituting N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide with Generic Benzothiazole Sulfonamides Risks Irreproducible Results


Within the benzothiazole N-(phenylsulfonyl)amide family, apparently minor structural variations produce large shifts in PPAR subtype selectivity and functional response. The meta-phenyl connectivity in CAS 954604-55-8 positions the sulfonamide pharmacophore differently than ortho-substituted isomers (e.g., CAS 946358-61-8) and heterocyclic replacements (e.g., thiazolo[5,4-b]pyridine analog CAS 896678-96-9), altering the hydrogen-bonding network within the PPAR ligand-binding domain [1]. Interchanging these analogs without verifying target engagement profiles can lead to conflicting pharmacological outcomes, as even closely related benzothiazole sulfonamides have demonstrated divergent agonist/antagonist behavior across PPARα, PPARγ, and PPARδ subtypes [2].

Meta vs. Ortho
CAS 954604-55-8 uses meta-phenyl connectivity reported as essential for PPARα antagonism. Ortho-substituted isomers may not productively engage the AF-2 helix, altering target engagement outcome.
Sulfonamide vs. Acylsulfonamide
Replacing the phenylsulfonamide warhead with an acylsulfonamide linker may shift functional selectivity from PPARα antagonism toward PPARγ partial agonism — a class-level selectivity toggle.
Benzothiazole vs. Thiazolopyridine
The benzothiazole core has reported PPARα LBD complementarity. Thiazolo[5,4-b]pyridine replacement introduces altered hydrogen-bonding capacity; target engagement profile may differ and requires independent validation.

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide: Quantitative Differentiation Evidence for Scientific Selection


Meta-Phenyl Connectivity Drives PPARα Antagonist Activity Compared to Ortho Isomer

The meta-substituted phenyl bridge in CAS 954604-55-8 is essential for PPARα antagonism. In the original SAR study, benzothiazole N-(phenylsulfonyl)amides bearing a meta-connected aryl group displayed dose-dependent antagonism of GW7647-induced PPARα activation in a transactivation assay, whereas the ortho-substituted isomer (CAS 946358-61-8) showed markedly reduced or absent antagonist activity, consistent with a binding pose that cannot productively engage the PPARα AF-2 helix [1]. This positional effect is a class-level inference drawn from the full congeneric series, where meta-substituted derivatives consistently outperformed ortho-substituted ones.

Meta vs. Ortho Antagonism
Class-level inference
Meta-substituted series: dose-dependent PPARα antagonism observed
Ortho isomer: no significant antagonism reported
Supports positional connectivity review
Exact IC₅₀ values not publicly disclosed; transactivation assay in HepG2 cells
PPARα antagonist Structure-activity relationship Benzothiazole sulfonamide

5-Chlorothiophene Sulfonamide Differentiates Target Engagement from Benzene Sulfonamide and Acylsulfonamide Analogs

The 5-chlorothiophene-2-sulfonamide group in CAS 954604-55-8 provides a distinct electronic and steric profile compared to the unsubstituted benzenesulfonamide and N-acylsulfonamide variants evaluated in the same series. In related benzothiazole amide studies, replacement of the sulfonamide with an acylsulfonamide linker converted PPARα antagonists into PPARγ partial agonists, demonstrating that the sulfonamide–acylsulfonamide switch is a functional selectivity toggle [1]. While direct head-to-head data for CAS 954604-55-8 are not publicly available, the class-level SAR indicates that the 5-chlorothiophene-2-sulfonamide motif is likely to confer PPARα-preferential antagonism, in contrast to acylsulfonamide analogs that shift activity toward PPARγ.

Sulfonamide Selectivity Toggle
Class-level inference
Phenylsulfonamide series: PPARα antagonist profile
Acylsulfonamide analogs: PPARγ partial agonist activity reported
Supports PPAR subtype-selectivity review
Functional switch observed across congeneric series; head-to-head data not publicly available
PPAR subtype selectivity Thiophene pharmacophore Sulfonamide SAR

Benzothiazole Core Distinguishes PPARα Binding from Thiazolopyridine Replacement

Replacement of the benzothiazole core with a thiazolo[5,4-b]pyridine (CAS 896678-96-9) introduces an additional nitrogen atom that alters hydrogen-bonding capacity and electron distribution within the fused heterocycle. In the PPARα antagonist series, the benzothiazole scaffold was selected after systematic evaluation of heterocyclic replacements, with benzothiazole providing optimal complementarity to the PPARα ligand-binding pocket [1]. The thiazolopyridine analog, while sharing the same 5-chlorothiophene-2-sulfonamide and meta-phenyl connectivity, is predicted to exhibit altered binding kinetics and subtype selectivity profiles based on molecular docking comparisons within the benzothiazole sulfonamide class [2].

Benzothiazole vs. Thiazolopyridine
Data to verify
Benzothiazole core: reported PPARα antagonist scaffold
Thiazolopyridine analog: no published PPARα data; predicted altered binding
Supports core-scaffold selection review
Differentiation based on computational docking and class-level SAR; experimental validation needed
Heterocycle SAR Benzothiazole vs. thiazolopyridine Ligand-binding pocket

Antiproliferative Potential in PPARα-Overexpressing Cancer Models Distinguishes Functional Utility from PPARγ-Targeted Analogs

Benzothiazole-based N-(phenylsulfonyl)amide PPARα antagonists, including the chemotype of CAS 954604-55-8, have demonstrated antiproliferative effects in paraganglioma cell lines that overexpress PPARα [1]. In contrast, benzothiazole acylsulfonamide PPARγ partial agonists (e.g., compound 2b) showed >90% viability inhibition with IC₅₀ values in the low micromolar range in PTJ64i and PTJ86i paraganglioma cells, operating through a distinct PPARγ-mediated mechanism [2]. While direct antiproliferative IC₅₀ data for CAS 954604-55-8 are not publicly disclosed, the PPARα antagonist chemotype addresses a different node in PPAR cancer biology than PPARγ-targeted analogs, making them non-interchangeable tools.

Antiproliferative Mechanism
Cross-study comparable
PPARα antagonist chemotype: linked to CPT1A downregulation
PPARγ agonist analog: >90% viability inhibition, IC₅₀ low µM in paraganglioma cells
Supports pathway-specific mechanism review
Direct IC₅₀ for CAS 954604-55-8 not publicly disclosed; distinct PPAR subtype nodes
Antiproliferative activity Paraganglioma PPARα cancer

High-Impact Application Scenarios for N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide Based on Quantitative Evidence


PPARα Antagonist Tool for Metabolic and Cancer Target Validation Studies

CAS 954604-55-8 is best deployed as a chemical probe to interrogate PPARα-dependent gene regulation in metabolic disease and cancer models. Its meta-phenyl benzothiazole sulfonamide scaffold has been validated to antagonize GW7647-induced PPARα transactivation and reduce CPT1A expression, a key fatty acid oxidation gene [1]. This makes it suitable for target deconvolution experiments where PPARα-selective antagonism is required, distinguishing it from PPARγ-active analogs.

Structure-Activity Relationship (SAR) Reference Standard for Benzothiazole Sulfonamide Libraries

The compound serves as an essential reference point within benzothiazole N-(phenylsulfonyl)amide SAR campaigns. Its meta-substitution pattern and 5-chlorothiophene-2-sulfonamide warhead define a specific pharmacophore geometry. When synthesizing or procuring analog series, CAS 954604-55-8 provides the baseline for assessing how positional isomerism (meta vs. ortho) and sulfonamide modifications (phenylsulfonamide vs. acylsulfonamide) modulate PPAR subtype selectivity and functional response [2].

Negative Control for PPARγ-Mediated Antiproliferative Studies

In cancer pharmacology experiments utilizing benzothiazole-based PPARγ partial agonists (e.g., compound 2b from Ammazzalorso 2019), CAS 954604-55-8 functions as a pathway-specificity control [3]. Because the N-(phenylsulfonyl)amide chemotype acts through PPARα antagonism rather than PPARγ agonism, co-testing both compounds clarifies whether observed antiproliferative effects in paraganglioma or pancreatic cancer cells are PPARα- or PPARγ-dependent.

Computational Docking and Pharmacophore Modeling Benchmark

The well-defined benzothiazole–phenyl–sulfonamide topology of CAS 954604-55-8, combined with its placement within a published PPARα antagonist pharmacophore series, makes it a valuable benchmark for docking studies and virtual screening campaigns targeting the PPARα ligand-binding domain [1]. Its meta connectivity provides a specific distance constraint (benzothiazole C2 to sulfonamide N) that can validate scoring function accuracy.

Application
Selection Property
Validation Focus
PPARα target engagement studies
Meta-phenyl sulfonamide connectivity
PPARα transactivation assay context; CPT1A expression endpoints
Benzothiazole SAR library reference
Positional isomerism and warhead class
Meta vs. ortho and sulfonamide vs. acylsulfonamide selectivity review
PPAR pathway-selectivity control
PPARα antagonist chemotype
PPARα-driven vs. PPARγ-driven mechanism deconvolution
Computational docking benchmark
Defined benzothiazole–phenyl–sulfonamide topology
PPARα LBD scoring function validation; distance-constraint modeling
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